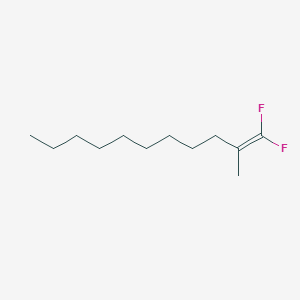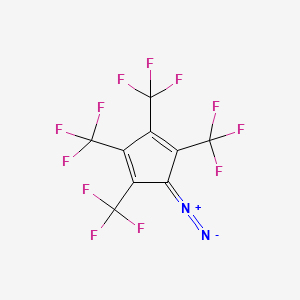
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene is a highly fluorinated organic compound with the molecular formula C9F12N2. This compound is notable for its unique structure, which includes a cyclopentadiene ring substituted with four trifluoromethyl groups and a diazo functional group. The presence of multiple trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety and cost-effectiveness. The use of continuous flow reactors and automation can help in achieving consistent quality and higher production rates. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene involves its ability to act as a strong electrophile due to the electron-withdrawing trifluoromethyl groups. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopentadiene
- 1,3,5-Trifluoromethylbenzene
- 1,2,4,5-Tetrakis(trifluoromethyl)benzene
Uniqueness
Compared to similar compounds, 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene stands out due to its unique combination of a diazo group and multiple trifluoromethyl groups on a cyclopentadiene ring. This structure imparts distinct reactivity and stability, making it a valuable compound for various chemical and industrial applications .
Propriétés
Numéro CAS |
85422-09-9 |
|---|---|
Formule moléculaire |
C9F12N2 |
Poids moléculaire |
364.09 g/mol |
Nom IUPAC |
5-diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9F12N2/c10-6(11,12)1-2(7(13,14)15)4(9(19,20)21)5(23-22)3(1)8(16,17)18 |
Clé InChI |
JHLUHIMNZUZCOB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=[N+]=[N-])C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


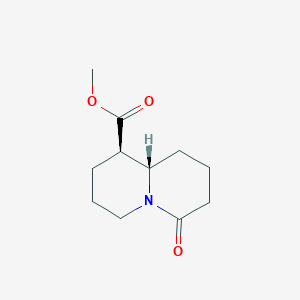
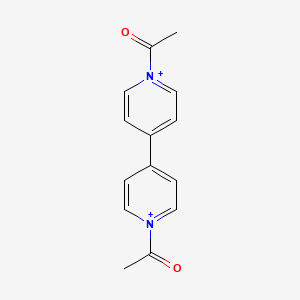

![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
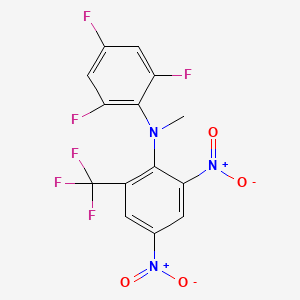
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
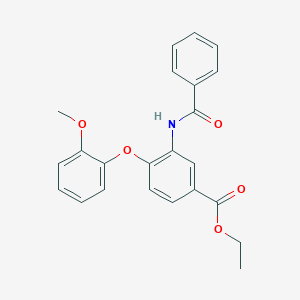

![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
